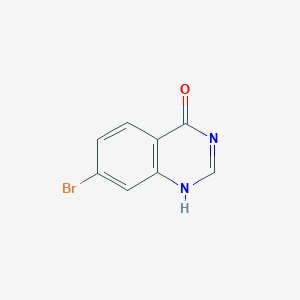

7-Bromoquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGKKMYSCAYXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585843 | |

| Record name | 7-Bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194851-16-6 | |

| Record name | 7-Bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromoquinazolin-4(3H)-one: A Technical Guide to Its Core Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its quinazolinone core is a privileged scaffold found in numerous biologically active compounds. The presence and position of the bromine atom on the quinazoline ring significantly influence the molecule's physicochemical properties and reactivity, making it a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of the fundamental basic properties of this compound, including its physical and chemical characteristics, alongside detailed experimental protocols for their determination.

Chemical and Physical Properties

The basic properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 428.7 °C at 760 mmHg | N/A |

| Melting Point | Data not available for the parent compound. Derivatives such as 3-Benzyl-2-(4-(benzyloxy)benzyl)-6-bromoquinazolin-4(3H)-one have a melting point of 167–169 °C.[3] | N/A |

| pKa | Estimated to be in the range of 5.78–7.62 (typical for quinazolinones). The bromine at position 7 is expected to decrease the basicity compared to the unsubstituted quinazolinone. | N/A |

| Solubility | Data not available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | N/A |

Basicity and pKa

Tautomerism in Quinazolinones

The tautomeric equilibrium between the lactam and lactim forms of the quinazolinone ring is a key factor influencing its chemical reactivity and biological activity. This equilibrium can be affected by substitution patterns on the ring.

Caption: Lactam-lactim tautomerism in the quinazolinone core.

Experimental Protocols

Determination of Melting Point

A precise melting point is a crucial indicator of purity for a solid compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).

Caption: Workflow for Melting Point Determination.

Spectrophotometric Determination of pKa

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or DMSO).

-

Buffer Preparation: A series of buffer solutions with accurately known pH values covering the expected pKa range (e.g., pH 2 to 10) are prepared.

-

Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to a final constant concentration.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

Caption: Workflow for Spectrophotometric pKa Determination.

Determination of Solubility

Understanding the solubility of this compound in various solvents is critical for its use in synthesis, formulation, and biological assays.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of pharmaceutically and synthetically relevant solvents are chosen (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO, DMF).

-

Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed container. The mixtures are agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The saturated solutions are allowed to stand, and the undissolved solid is separated by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

This compound is a valuable synthetic intermediate with basic properties that are fundamental to its application in drug discovery and development. This guide has summarized its key physicochemical characteristics and provided detailed methodologies for their experimental determination. A thorough understanding of these properties is essential for the rational design and synthesis of novel quinazolinone-based compounds with desired therapeutic profiles. Further experimental investigation is warranted to determine the precise melting point, pKa, and solubility of this compound to enrich the available data for the scientific community.

References

An In-depth Technical Guide to 7-Bromoquinazolin-4(3H)-one: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromoquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Core Concepts: Chemical Structure and Nomenclature

This compound belongs to the quinazolinone class of heterocyclic compounds, which are bicyclic structures composed of a benzene ring fused to a pyrimidinone ring. The core structure of this compound is characterized by a bromine atom substituted at the 7th position of the quinazolinone scaffold. The "(3H)" designation in the name indicates the position of the hydrogen atom on the nitrogen at position 3 of the pyrimidinone ring.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also known by synonyms such as 7-Bromo-3,4-dihydroquinazolin-4-one and 7-Bromo-3H-quinazolin-4-one.[1]

Chemical Structure:

Caption: Synthesis of this compound.

Materials:

-

2-Amino-4-bromobenzoic acid

-

Formamide

-

Reaction vessel (e.g., round-bottom flask)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, water)

Procedure:

-

Reaction Setup: In a clean and dry reaction vessel, combine 2-amino-4-bromobenzoic acid (1 equivalent) with an excess of formamide (approximately 4 equivalents). [1]2. Heating: Equip the reaction vessel with a condenser and place it in a heating mantle or oil bath. Heat the reaction mixture to 130°C with continuous stirring. [1]3. Reaction Monitoring: Maintain the reaction at 130°C for approximately 4 hours. [1]The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the reaction mixture upon cooling.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any residual formamide. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis.

References

Discovery and history of quinazolinone derivatives

An In-depth Technical Guide to the Discovery and History of Quinazolinone Derivatives

Introduction

Quinazolinones are a prominent class of heterocyclic compounds featuring a fused benzene and pyrimidine ring system with a carbonyl group.[1] The name "quinazoline" was first proposed by Widdege.[2][3] These scaffolds are of significant interest in medicinal chemistry due to their presence in over 200 naturally occurring alkaloids and their derivatives' wide array of pharmacological activities.[4][5] From their initial synthesis in the 19th century to their role in modern therapeutics, the history of quinazolinones reflects a rich journey of chemical discovery and drug development. This guide provides a technical overview of the key milestones, synthetic methodologies, and the evolution of our understanding of the biological significance of quinazolinone derivatives.

Early Discovery and Foundational Syntheses

The journey of quinazolinone chemistry began in the late 19th century. The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869. A major step forward occurred in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself. This was followed in 1903 by Siegmund Gabriel's development of a more efficient synthesis route from o-nitrobenzylamine.[6] These pioneering efforts established the foundational chemistry for what would become a critical scaffold in drug discovery.

Key Early Synthetic Methods

Several classical methods for synthesizing the 4(3H)-quinazolinone core were established early on and remain fundamental.

-

Griess Synthesis (1889): This was the first reported method for synthesizing a quinazolinone derivative.[7]

-

Niementowski Synthesis: A straightforward and common method involving the condensation of anthranilic acid with acid amides.[4]

-

Condensation of N-Acylanthranilic Acids: This method involves the reaction of N-acylanthranilic acids with primary amines, often catalyzed by acid.[8]

Caption: General workflow of the Niementowski quinazolinone synthesis.

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol describes a representative procedure for the Niementowski reaction.

-

Reactant Preparation: A mixture of anthranilic acid and a slight excess of formamide is prepared in an open reaction vessel.

-

Reaction: The mixture is heated to approximately 120°C.[5] This initial heating facilitates the removal of water formed during the reaction.

-

Intermediate Formation: The condensation of anthranilic acid and formamide proceeds through the formation of an o-amido benzoic acid intermediate.[5]

-

Cyclization and Product Formation: Continued heating causes the intermediate to cyclize, yielding the final 4(3H)-quinazolinone product.

-

Isolation and Purification: Upon cooling, the reaction mixture solidifies. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final quinazolinone derivative.

Quinazolinones in Nature: The Discovery of Vasicine

A pivotal moment in the history of quinazolines was the discovery of the alkaloid vasicine (also known as peganine).[3] Vasicine was isolated from the Indian shrub Adhatoda vasica (Justicia adhatoda), a plant used for centuries in traditional Indian medicine as an expectorant for respiratory conditions.[3] The isolation and structural elucidation of vasicine provided a molecular basis for its traditional therapeutic uses and highlighted that the quinazolinone scaffold was not just a synthetic curiosity but also a privileged structure produced in nature.

The Rise and Fall of Methaqualone: A Synthetic Quinazolinone

The search for new therapeutic agents led to the synthesis of a wide range of quinazolinone derivatives. Among the most famous and consequential was methaqualone .

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) was first synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during research aimed at discovering new antimalarial drugs.[9][10] While it proved ineffective against malaria, it was discovered to be a potent sedative and hypnotic.[8]

Marketed in the United States under the brand name Quaalude , it was initially prescribed for anxiety and insomnia and was considered a safer alternative to barbiturates.[11][12] Its popularity surged in the 1960s and 1970s, becoming one of the most prescribed sedatives.[10][12] However, its high potential for abuse and addiction became alarmingly clear.[11] It became a popular recreational drug, often associated with the "disco" era.[10] Due to widespread misuse, the U.S. government banned it in 1984, classifying it as a Schedule I drug with no accepted medical use.[11][13]

Mechanism of Action

Methaqualone acts as a central nervous system depressant. Its sedative-hypnotic effects are produced by increasing the activity of the GABA (gamma-aminobutyric acid) neurotransmitter system in the brain, which slows down brain activity.[11]

Caption: Methaqualone enhances GABA-A receptor activity, leading to CNS depression.

Historical Timeline of Methaqualone

| Year | Event | Significance |

| 1951 | Methaqualone first synthesized in India.[9][10] | Discovered during antimalarial research; its sedative properties were noted. |

| 1962 | Patented in the United States.[10] | Paved the way for commercial production. |

| 1965 | Marketed as Quaalude in the US.[10][13] | Became a widely prescribed sedative for insomnia and anxiety. |

| 1970s | Peak recreational use.[10] | Became a popular "party drug," leading to widespread abuse and addiction. |

| 1984 | Banned in the United States.[11][13] | Classified as a Schedule I drug due to high abuse potential and lack of accepted medical use. |

Modern Era: A Scaffold for Diverse Therapeutics

The versatility of the quinazolinone ring has made it a "privileged structure" in medicinal chemistry.[4] Structure-activity relationship (SAR) studies have shown that substitutions at the 2, 3, 6, and 8 positions of the ring system are key to determining pharmacological activity.[2][4] This has led to the development of quinazolinone derivatives with a broad spectrum of biological activities.

Table of Biological Activities

| Biological Activity | Description |

| Anticancer | Derivatives like Gefitinib act as kinase inhibitors, blocking signaling pathways that lead to cancer cell growth.[6][7] |

| Anti-inflammatory | Certain derivatives exhibit potent anti-inflammatory effects, in some cases by inhibiting COX-II.[14] |

| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens.[15] |

| Antihypertensive | Some compounds have been developed as diuretic and antihypertensive agents.[16] |

| Antiviral | Activity against viruses, including HIV, has been reported.[14] |

| Antimalarial | Despite methaqualone's failure, other derivatives have shown promise as antimalarial agents.[14] |

| Anticonvulsant | The CNS depressant effects have been explored for anticonvulsant therapies.[1] |

Example: Gefitinib and EGFR Inhibition in Cancer Therapy

A prime example of a modern quinazolinone-based drug is Gefitinib (Iressa) . Approved by the FDA in 2003, Gefitinib is used to treat certain types of non-small cell lung cancer.[6] It functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key protein involved in cell growth and proliferation. By blocking the ATP-binding site of EGFR, it halts the downstream signaling cascade that promotes tumor growth.[6]

Caption: Gefitinib inhibits the EGFR signaling pathway by blocking ATP binding.

Conclusion

The history of quinazolinone derivatives is a compelling narrative that spans from foundational organic synthesis and the exploration of natural products to the development of blockbuster drugs and the cautionary tale of medicines with high abuse potential. The structural simplicity and synthetic accessibility of the quinazolinone core, combined with its ability to interact with a diverse range of biological targets, have cemented its status as a truly privileged scaffold. Researchers and drug development professionals continue to explore this versatile molecule, ensuring that the story of quinazolinones will continue with new discoveries and therapeutic applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazoline - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]

- 9. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]

- 10. Methaqualone - Wikipedia [en.wikipedia.org]

- 11. addictionwellness.com [addictionwellness.com]

- 12. northpointrecovery.com [northpointrecovery.com]

- 13. confirmbiosciences.com [confirmbiosciences.com]

- 14. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Key Mechanisms of Action of Quinazolin-4(3H)-one Derivatives

An In-Depth Technical Guide on the Core Mechanism of Action of Quinazolin-4(3H)-one Derivatives

Disclaimer: Direct, comprehensive studies on the specific mechanism of action of 7-Bromoquinazolin-4(3H)-one are not extensively available in the public domain. This guide, therefore, focuses on the well-documented mechanisms of the broader class of quinazolin-4(3H)-one derivatives. The presence and position of the bromo substituent can significantly influence the biological activity and target specificity, but the fundamental mechanisms described herein are expected to be relevant starting points for research on 7-bromo-substituted analogues.

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] These derivatives have demonstrated significant potential in oncology, anti-inflammatory, and antiviral research. Their mechanism of action is diverse, often involving the inhibition of key enzymes in cellular signaling pathways.

Quinazolin-4(3H)-one derivatives exert their biological effects through interaction with various molecular targets. The most prominent mechanisms of action identified in the literature include:

-

Dual Inhibition of PARP1 and BRD4: A novel and promising anticancer strategy involves the simultaneous inhibition of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4).[2][3][4] This dual-targeting approach can induce synthetic lethality in cancer cells, particularly in breast cancer.[2][3]

-

Enzyme Inhibition in Cancer Proliferation:

-

Tyrosine Kinase Inhibition: Many quinazolin-4(3H)-one derivatives are potent inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][5][6][7] This inhibition disrupts downstream signaling pathways crucial for cancer cell growth, proliferation, and angiogenesis.

-

Aurora Kinase A Inhibition: Certain derivatives selectively inhibit Aurora Kinase A, a key regulator of the cell cycle, leading to antiproliferative effects in non-small cell lung cancer.[8]

-

USP7 Inhibition: Novel quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), which is involved in the p53-MDM2 pathway. Inhibition of USP7 can lead to the stabilization of p53 and subsequent tumor suppression.[9]

-

-

Disruption of Microtubule Dynamics: Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[10][11]

-

Anti-inflammatory Activity: The anti-inflammatory properties of certain quinazolin-4(3H)-one derivatives are attributed to the inhibition of enzymes such as soluble epoxide hydrolase (sEH) and cyclooxygenase (COX).[1][12]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of various quinazolin-4(3H)-one derivatives against different molecular targets and cancer cell lines.

Table 1: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Quinazolin-4(3H)-one derivatives | PARP1 | Micromolar range | [2] |

| Quinazolin-4(3H)-one derivatives | BRD4 | Micromolar range | [2] |

| Quinazolin-4(3H)-one derivatives | VEGFR-2 | 0.29 µM | [1] |

| Quinazolin-4(3H)-one derivatives | FGFR-1 | 0.35 µM | [1] |

| Quinazolin-4(3H)-one derivatives | BRAFWT | 0.47 µM | [1] |

| Quinazolin-4(3H)-one derivatives | BRAFV600E | 0.30 µM | [1] |

| Quinazolin-4(3H)-one-7-carboxamides | Soluble Epoxide Hydrolase (sEH) | 0.30–0.66 μM | [12] |

| Quinazolin-4(3H)-one derivatives | USP7 | 0.595 µM - 5.048 µM | [9] |

| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR | Not specified | [6] |

Table 2: Cytotoxic Activity of Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value | Reference |

| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast Carcinoma) | 1.7 - 29.6 µg/mL | [13] |

| Quinazolin-4(3H)-one dithiocarbamates | HT29 (Colon Carcinoma) | 5.53 μM | [10] |

| Quinazolin-4(3H)-one-morpholine hybrids | A549 (Lung Carcinoma) | 2.83 μM | [7] |

| 2-styrylquinazolin-4(3H)-ones | Various | Sub-μM range | [11] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by quinazolin-4(3H)-one derivatives.

Figure 1: Dual inhibition of PARP1 and BRD4 by quinazolin-4(3H)-one derivatives.

Figure 2: Inhibition of the EGFR signaling pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for understanding and reproducing the findings related to the mechanism of action of quinazolin-4(3H)-one derivatives. Below are generalized protocols for key experiments cited in the literature.

In Vitro Enzyme Inhibition Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme (e.g., PARP1, BRD4, EGFR).

-

General Procedure:

-

The purified recombinant enzyme is incubated with its specific substrate and the test compound at various concentrations in an appropriate assay buffer.

-

For kinase assays, ATP is included as a phosphate donor. The reaction is often measured by quantifying the amount of phosphorylated substrate, typically using an ELISA-based method or a fluorescence/luminescence-based assay that measures ATP consumption.

-

For PARP assays, the incorporation of NAD+ into PAR polymers is measured, often using colorimetric or fluorescent methods.

-

The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is then stopped, and the product is quantified using a plate reader.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability and Cytotoxicity Assays (e.g., MTT or SRB Assay)

-

Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.

-

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).

-

For MTT Assay: MTT reagent is added to each well and incubated to allow viable cells to metabolize it into formazan crystals. The formazan is then solubilized, and the absorbance is measured.

-

For SRB Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with sulforhodamine B (SRB). The bound dye is then solubilized, and the absorbance is measured.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

Flow Cytometry for Cell Cycle Analysis

-

Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.

-

General Procedure:

-

Cancer cells are treated with the test compound at a specific concentration for a defined period.

-

Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.

-

Conclusion

The quinazolin-4(3H)-one scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in oncology. The diverse mechanisms of action, including dual-target inhibition and interference with critical cellular processes, underscore the therapeutic potential of this class of compounds. While specific data on this compound is limited, the extensive research on related derivatives provides a strong foundation for future investigations into its unique biological profile and mechanism of action. Further structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of these compounds for clinical applications.

References

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 7-Bromoquinazolin-4(3H)-one: A Technical Whitepaper on a Promising Heterocyclic Scaffold

For Immediate Release

This technical guide serves as a comprehensive overview of the potential biological activities of the 7-bromoquinazolin-4(3H)-one core structure. Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties.[1][2][3][4] The introduction of a bromine atom at the 7th position of the quinazolinone scaffold is a key structural modification that has been explored for its potential to enhance therapeutic efficacy. This document, intended for researchers, scientists, and professionals in drug development, consolidates the existing data on 7-bromo-substituted quinazolinone derivatives, detailing their potential anticancer, antimicrobial, and anti-inflammatory activities.

Potential Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, with several derivatives targeting key signaling pathways involved in cancer progression.[1][5][6] Bromine substitution has been investigated as a strategy to modulate the anticancer potency of these compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Overexpression of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Quinazolinone derivatives have been extensively studied as EGFR inhibitors.[1][3][5][6][7][8] The binding of these inhibitors to the ATP-binding site of the EGFR tyrosine kinase domain blocks the downstream signaling cascade that promotes cell proliferation and survival.[6]

A proposed signaling pathway for EGFR inhibition by quinazolinone derivatives is illustrated below:

Caption: EGFR Signaling Pathway Inhibition.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[9] Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site.[9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

The mechanism of tubulin polymerization inhibition is depicted in the following diagram:

Caption: Tubulin Polymerization Inhibition Mechanism.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinazolinone derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 6-Bromo-2-styryl-3-[5-(substituted)-1,3,4-thiadiazole-2-yl]-quinazolin-4(3H)-ones | Multiple | Not specified, but showed activity | [12] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | Multiple | Not specified, but showed activity | [13] |

| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | 15.85 ± 3.32 | [14] |

| 6-Bromo quinazoline derivatives | SW480 (Colon) | 17.85 ± 0.92 | [14] |

| 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Not specified | Not specified, but showed activity | [2] |

Potential Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[15] Quinazolinone derivatives have demonstrated promising antibacterial and antifungal activities.[12][13][16][17] The presence of a bromine atom in the quinazolinone ring has been associated with significant antimicrobial efficacy.

Mechanism of Action

The precise mechanisms of antimicrobial action for quinazolinone derivatives are not fully elucidated but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data on Antimicrobial Activity

The table below presents the antimicrobial activity of bromo-substituted quinazolinone derivatives against various microbial strains.

| Compound Class | Microbial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | E. coli | MIC: 1.56 | [13] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | S. typhimurium | MIC: 3.125 | [13] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | L. monocytogenes | MIC: 1.56 | [13] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | S. aureus | MIC: 25 | [13] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | P. aeruginosa | MIC: 25 | [13] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | B. cereus | MIC: 25 | [13] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | C. albicans | MIC: 0.78 | [13] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | A. flavus | MIC: 0.097 | [13] |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives | S. aureus | Good activity | [12] |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives | S. pyogenes | Good activity | [12] |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives | E. coli | Good activity | [12] |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives | P. aeruginosa | Good activity | [12] |

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry.[4][18][19] Quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[2][18][19][20]

Mechanism of Action

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX). Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of bromo-substituted quinazolinone derivatives.

| Compound | Assay | % Inhibition of Edema | Reference |

| 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced rat paw edema | 32.5 | [2] |

| Other 6-bromo-quinazolinone derivatives | Carrageenan-induced rat paw edema | 15.1 - 20.4 | [2] |

Experimental Protocols

A general workflow for the synthesis and biological evaluation of this compound derivatives is outlined below.

Caption: General Experimental Workflow.

Synthesis of this compound Derivatives

A common synthetic route to quinazolin-4(3H)-ones involves the condensation of an appropriately substituted 2-aminobenzoic acid or its amide with a suitable reagent. For this compound derivatives, 2-amino-4-bromobenzoic acid or 2-amino-4-bromobenzamide would serve as a key starting material. The synthesis often proceeds via an intermediate benzoxazinone, which is then reacted with an amine to yield the desired 3-substituted quinazolinone.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[21]

Antimicrobial Screening (Agar Well Diffusion Method)

-

Media Preparation: A suitable agar medium is prepared and sterilized.

-

Inoculation: The agar medium is inoculated with a standardized suspension of the test microorganism.

-

Well Preparation: Wells of a specific diameter are made in the solidified agar.

-

Compound Addition: A defined volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[16]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

-

Animal Grouping: Animals (e.g., rats) are divided into control, standard, and test groups.

-

Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., phenylbutazone) are administered orally or intraperitoneally.[2]

-

Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

% Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[2]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on bromo-substituted quinazolinone derivatives strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will pave the way for the identification of lead compounds with enhanced efficacy and favorable safety profiles for future drug development endeavors.

References

- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 21. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-bromoquinazolin-4(3H)-one: A Technical Guide for Researchers

Introduction

7-bromoquinazolin-4(3H)-one is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the versatile quinazolinone scaffold, it serves as a key intermediate in the synthesis of a wide array of biologically active molecules. A comprehensive understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for these analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.05 g/mol |

| CAS Number | 194851-16-6 |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of closely related quinazolinone structures and established principles of spectroscopic interpretation, as specific experimental data for this compound was not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~8.3 | d | 1H | H-5 |

| ~8.1 | s | 1H | H-2 |

| ~7.8 | d | 1H | H-8 |

| ~7.7 | dd | 1H | H-6 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignments are based on typical aromatic proton patterns and the expected electronic effects of the bromine substituent.

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-4 |

| ~149.0 | C-8a |

| ~145.0 | C-2 |

| ~137.0 | C-6 |

| ~129.0 | C-5 |

| ~128.0 | C-8 |

| ~122.0 | C-4a |

| ~120.0 | C-7 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignment is based on the expected electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch (amide) |

| ~1610 | Medium | C=N stretch |

| ~1590, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~850 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 224/226 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 196/198 | Medium | [M-CO]⁺ |

| 117 | Medium | [M-CO-Br]⁺ |

| 90 | High | [C₆H₄N]⁺ |

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for quinazolinone structures.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-14 ppm, a sufficient number of scans for a good signal-to-noise ratio, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

-

Typical parameters include a spectral width of 0-200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile solids, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or a direct insertion probe for Electron Impact (EI) ionization are suitable.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., ESI, EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ion source.

-

For EI, the sample is vaporized and then ionized by a beam of electrons (typically 70 eV).

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to study the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential spectroscopic information and methodologies for the characterization of this compound. The provided data and protocols will aid in ensuring the quality and identity of this important chemical building block in synthetic and medicinal chemistry endeavors.

An In-depth Technical Guide to the Solubility and Stability of 7-bromoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromoquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the pharmaceutical and fine chemical industries.[1][2][3] Its quinazolinone core is a prevalent structure in medicinal chemistry, known for a wide range of biological activities.[4][5] The presence of a bromine atom at the 7-position provides a reactive site for further functionalization, making it a valuable intermediate in drug discovery and development.[1][2] However, like many quinazolinone derivatives, it is characterized by poor aqueous solubility, which can present challenges in formulation and bioavailability.[6][7][8] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound and its derivatives, outlines experimental protocols for their assessment, and offers strategies to address solubility challenges.

Chemical and Physical Properties

This compound has the chemical formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol .[9] While specific, experimentally determined physical properties are not widely published in the readily available literature, some key identifiers are provided in the table below.

| Property | Value | Source |

| CAS Number | 194851-16-6 | [9] |

| Molecular Formula | C₈H₅BrN₂O | [9] |

| Molecular Weight | 225.04 g/mol | [9] |

| Synonyms | 7-Bromo-3,4-dihydroquinazolin-4-one; 7-Bromo-3H-quinazolin-4-one; 7-Bromoquinazoli-4(3H)-one | [9] |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, the solubility of quinazolinone derivatives, in general, is known to be limited, particularly in aqueous solutions. This is primarily attributed to their rigid, fused heterocyclic ring system, high crystal lattice energy, and low polarity.[7]

Qualitative Solubility and Strategies for Enhancement:

-

Organic Solvents: Quinazolinone derivatives typically exhibit better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[10] For compounds that are difficult to dissolve, gentle warming and ultrasonication can be employed to aid dissolution.[7]

-

Aqueous Solutions: The aqueous solubility of quinazolinone derivatives is often in the micromolar range.[10] To overcome poor aqueous solubility for in vitro assays, a common practice is to first prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO.[7] This stock solution is then diluted into the aqueous buffer. However, this can lead to precipitation if the final concentration exceeds the compound's solubility limit in the final solvent mixture.[7]

Strategies to address precipitation upon dilution include:

-

Lowering the final assay concentration.[7]

-

Introducing a co-solvent (e.g., 1-5% v/v of ethanol, propylene glycol, or polyethylene glycol) to the aqueous buffer.[6]

-

Using surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80, which can form micelles to encapsulate hydrophobic drug molecules.[6]

Enhancing Solubility for Formulation:

For drug development purposes, more advanced techniques are often necessary to improve the aqueous solubility of poorly soluble compounds like this compound. These methods include:

-

Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier (e.g., PVP K30, PEG 6000) to create an amorphous solid dispersion, which can significantly enhance the dissolution rate.[6][11]

-

Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule within their hydrophobic cavity, forming an inclusion complex with improved aqueous solubility.[6]

Stability

Factors Affecting Stability:

The stability of a compound can be influenced by several factors, including:

-

Temperature

-

Humidity

-

Light

-

pH

General Stability Testing Protocols:

Stability studies typically involve storing the compound under various conditions and analyzing it at predetermined intervals.[12]

-

Accelerated Stability Testing: In the early stages of development, compounds are often subjected to accelerated stability testing at elevated temperatures and humidity to identify potential degradation products.[12]

-

Long-Term Stability Testing: This involves storing the compound under recommended storage conditions for an extended period to determine its shelf life.[12]

A study on nitrogen-rich heterocyclic esters indicated that these compounds can be thermally stable up to 250 °C in both inert and oxidizing conditions.[13] While not directly applicable to this compound, this suggests that the core heterocyclic structure can be robust.

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of compounds like this compound.

Solubility Determination (Gravimetric Method)

This method is a reliable way to determine the equilibrium solubility of a crystalline compound in a specific solvent at a given temperature.[10]

Objective: To determine the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Vials or flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath at a specific temperature and agitate it until equilibrium is reached (typically 24-72 hours).

-

Phase Separation: Centrifuge the saturated solution to separate the excess solid from the supernatant.

-

Filtration: Carefully filter the supernatant to ensure no solid particles are present.

-

Solvent Evaporation: Transfer a known volume of the clear, saturated solution to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Weighing the Residue: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved compound.

-

Calculation: Calculate the solubility in terms of mg/mL or mol/L.

Stability Testing Protocol (General)

This protocol provides a general framework for assessing the stability of a compound under various conditions.

Objective: To evaluate the stability of the compound over time under different environmental conditions.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Analytical instruments for quantification (e.g., HPLC, LC-MS)

-

Appropriate containers for storage

Procedure:

-

Sample Preparation: Prepare multiple samples of the compound in the desired formulation or as a solid.

-

Storage: Place the samples in stability chambers under different conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

-

Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[12]

-

Analysis: Analyze the pulled samples for key parameters such as appearance, assay (concentration of the active ingredient), degradation products, and moisture content.[12]

-

Data Evaluation: Evaluate the data to determine the rate of degradation and establish a shelf-life.

Signaling Pathway Involvement

Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathway. However, the broader class of quinazolin-4(3H)-one derivatives has been extensively studied and shown to interact with various biological targets, including:

-

Tyrosine Kinases: Many quinazolinone derivatives are known to be inhibitors of multiple tyrosine kinases, such as EGFR, HER2, and VEGFR2, which are crucial components of signaling pathways involved in cell proliferation and angiogenesis.[14]

-

PARP1 and BRD4: Some quinazolin-4(3H)-one derivatives have been designed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), which are involved in DNA repair and gene transcription, respectively.[15]

-

Aurora Kinase A: Certain derivatives have shown antiproliferative activity by targeting Aurora Kinase A, a key regulator of cell division.[16]

Given the versatility of the quinazolinone scaffold, it is plausible that this compound could serve as a precursor for compounds that modulate these or other signaling pathways. Further research is needed to elucidate its specific biological activities.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its versatile synthetic utility. While specific quantitative data on its solubility and stability are sparse, the general characteristics of the quinazolinone class suggest poor aqueous solubility that can be addressed through various formulation strategies. The provided experimental protocols offer a framework for researchers to determine these crucial parameters for their specific applications. As research into quinazolinone derivatives continues to expand, a more detailed understanding of the properties of this compound will undoubtedly emerge, further solidifying its role as a valuable tool in the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 194851-16-6 | this compound - Synblock [synblock.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of 7-Bromoquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro screening methodologies for evaluating the therapeutic potential of 7-bromoquinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details standardized experimental protocols for assessing these activities, presents illustrative quantitative data from closely related bromo-substituted quinazolinone analogs, and visualizes key cellular pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers initiating preclinical investigations into this promising scaffold.

Introduction

Quinazolin-4(3H)-one and its derivatives represent a privileged scaffold in drug discovery, forming the core structure of several approved therapeutic agents.[1] The introduction of a bromine substituent at various positions on the quinazoline ring has been shown to modulate the biological activity of these compounds.[1] While extensive research has been conducted on a variety of substituted quinazolinones, specific in-vitro screening data for this compound is not extensively available in the public domain.

This guide, therefore, utilizes data from closely related 6-bromoquinazolin-4(3H)-one derivatives as a proxy to illustrate the potential bioactivities and screening outcomes for the 7-bromo isomer. The methodologies and potential mechanisms of action described are broadly applicable to the quinazolinone scaffold and provide a robust framework for the in-vitro evaluation of this compound. The primary areas of focus for this preliminary screening are anticancer, antimicrobial, and anti-inflammatory activities.

In-Vitro Anticancer Activity

The cytotoxic potential of bromo-substituted quinazolinone derivatives against various cancer cell lines is a primary focus of their investigation. A key mechanism of action for some quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[2] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis.[2]

Illustrative Quantitative Data for 6-Bromoquinazolin-4(3H)-one Derivatives

The following table summarizes the in-vitro cytotoxic activity of representative 2-substituted-6-bromoquinazolin-4(3H)-one derivatives against human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |

| 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | Erlotinib | Not Specified |

| 8e | MCF-7 (Breast Cancer) | 35.14 ± 6.87 | Doxorubicin | Not Specified |

| 8e | SW480 (Colon Cancer) | 63.15 ± 1.63 | Doxorubicin | Not Specified |

Data presented is for 2-substituted-6-bromoquinazolin-4(3H)-one derivatives as reported in a study by an unnamed source.[1]

In-Vitro Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their potential to combat bacterial and fungal pathogens.[3][4] The antimicrobial efficacy is often assessed by determining the zone of inhibition in agar diffusion assays and by measuring the minimum inhibitory concentration (MIC).

Illustrative Quantitative Data for Bromo-Substituted Quinazolinone Derivatives

The following table presents the in-vitro antimicrobial activity of various bromo-substituted quinazolinone derivatives against selected bacterial and fungal strains, as determined by the disc diffusion method.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

| A-1 | S. aureus | Good Activity | A. niger | Good Activity |

| A-1 | S. pyogen | Very Good Activity | C. albicans | Good Activity |

| A-2 | E. coli | Excellent Activity | A. niger | Very Good Activity |

| A-5 | S. aureus | Very Good Activity | A. niger | Very Good Activity |

| A-5 | S. pyogen | Very Good Activity | C. albicans | Very Good Activity |

| A-6 | P. aeruginosa | Good Activity | A. niger | Very Good Activity |

| A-6 | S. aureus | Good Activity | C. albicans | Excellent Activity |

Qualitative activity data for 2,3,6-trisubstituted quinazolin-4-one derivatives as reported by Singh et al.[5]

In-Vitro Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[6]

Illustrative COX-2 Inhibition Data

While specific IC50 values for this compound are not available, studies on other quinazolinone derivatives have demonstrated selective inhibition of the COX-2 enzyme over COX-1. For instance, certain synthesized quinazolinone derivatives have shown better inhibition against COX-2 when compared to the standard drug, Celecoxib.[6] This selectivity is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period, typically 24-48 hours.[2]

-

MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[2]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the absorbance readings.[2]

Agar Well Diffusion Method for Antimicrobial Screening

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

-

Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent alone) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

In-Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

-

Incubation with Inhibitor: The COX-2 enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Product Measurement: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme Immunoassay (EIA) kit.

-

IC50 Calculation: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagram

Caption: Simplified EGFR-PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazolinone derivatives.

Experimental Workflow Diagrams

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Conclusion

While direct in-vitro screening data for this compound remains to be fully elucidated in publicly accessible literature, the extensive research on structurally similar bromo-substituted quinazolinones provides a strong rationale for its investigation as a potential therapeutic agent. The established protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, as outlined in this guide, offer a clear and robust pathway for the preliminary evaluation of this compound. The illustrative data from 6-bromo analogs suggest that this compound may exhibit significant biological activities worthy of further exploration. Future studies should focus on generating specific quantitative data for the 7-bromo isomer to accurately determine its potency and selectivity, thereby paving the way for more advanced preclinical and clinical development.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mediresonline.org [mediresonline.org]

- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 7-bromoquinazolin-4(3H)-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 7-bromoquinazolin-4(3H)-one, a valuable building block in medicinal chemistry and drug discovery. The quinazolinone scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a bromine atom at the 7-position offers a versatile handle for further chemical modifications through cross-coupling reactions.

Reaction Scheme

The synthesis of this compound can be effectively achieved through the cyclization of 2-amino-4-bromobenzoic acid with formamide. This one-step method is straightforward and proceeds with good yield.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound from 2-amino-4-bromobenzoic acid.

Experimental Protocol

This protocol is based on established methods for the synthesis of quinazolin-4(3H)-ones from anthranilic acids and formamide.

Materials and Equipment:

-

2-amino-4-bromobenzoic acid

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

Recrystallization solvent (e.g., ethanol or acetic acid)

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-4-bromobenzoic acid and an excess of formamide.

-

Reaction: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

-

Characterization: Dry the purified product and determine its melting point. Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation